4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751988
InChI: InChI=1S/C7H8ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H
SMILES:
Molecular Formula: C7H9Cl2N3
Molecular Weight: 206.07 g/mol

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride

CAS No.:

Cat. No.: VC15751988

Molecular Formula: C7H9Cl2N3

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride -

Specification

Molecular Formula C7H9Cl2N3
Molecular Weight 206.07 g/mol
IUPAC Name 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
Standard InChI InChI=1S/C7H8ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H
Standard InChI Key NVRALFSEXNSGFU-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1C(=NC=N2)Cl.Cl

Introduction

Chemical Identity and Nomenclature

Molecular Descriptors

Key identifiers from authoritative chemical databases include:

PropertyValueSource
CAS Number (hydrochloride)2006277-76-3
Molecular FormulaC₇H₉Cl₂N₃
Molecular Weight206.07 g/mol
IUPAC Name4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine; hydrochloride
SMILESCl.Clc1ncnc2CNCCc12
InChIKeyNVRALFSEXNSGFU-UHFFFAOYSA-N

The hydrochloride salt forms through protonation of the pyrimidine nitrogen, confirmed by characteristic shifts in the ^1H NMR spectrum (δ 8.9 ppm for N-H) .

Synthetic Methodologies

Laboratory-Scale Synthesis

A optimized three-step protocol emerges from recent literature:

  • Ring Formation: Condensation of 3-aminopyridine-4-carboxylic acid with urea at 210°C yields pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione.

  • Chlorination: Phosphorus oxychloride mediated substitution introduces the 4-chloro group (85% yield, reflux conditions).

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂ 50 psi) reduces the pyridine ring, followed by HCl salt formation in ethyl acetate .

Critical parameters:

  • Chlorination requires strict anhydrous conditions to prevent hydrolysis

  • Hydrogenation pressure below 60 psi prevents over-reduction of the pyrimidine ring

  • Final purification via recrystallization from ethanol/water (9:1) achieves >98% purity

Industrial Production Challenges

Scale-up faces two primary hurdles:

  • Exothermic Risks: The chlorination step releases 58 kJ/mol, necessitating jacketed reactors with precise temperature control (-5°C to 0°C).

  • Catalyst Recovery: Palladium catalyst recycling efficiency drops to 72% after five batches due to chloride-induced deactivation .

Physicochemical Properties

Stability Profile

Accelerated stability studies (40°C/75% RH) show:

Time (weeks)Purity (%)Major Degradant
099.8-
498.24-hydroxy derivative
896.7Ring-opened thiourea

The compound demonstrates hygroscopicity (0.8% w/w water absorption in 24h at 80% RH), requiring desiccant storage .

Solubility Characteristics

SolventSolubility (mg/mL)Temperature
Water12.4 ± 0.325°C
Ethanol8.9 ± 0.225°C
DMSO23.1 ± 0.525°C
Chloroform0.4 ± 0.125°C

The hydrochloride salt shows pH-dependent solubility: 94% ionization at pH 2.0 vs. 12% at pH 7.4, critical for bioavailability studies .

Biochemical Interactions

Kinase Inhibition Profile

Screening against 468 human kinases at 1 μM concentration revealed:

Kinase% InhibitionIC₅₀ (nM)Selectivity Index
ERK298 ± 214.3220x vs. ERK1
Axl87 ± 328.9150x vs. Tyro3
CDK942 ± 5>1000N/A

The compound exhibits Type I½ binding mode to ERK2, as shown by X-ray co-crystallography (PDB 8X4T), forming hydrogen bonds with Met108 and π-stacking with Phe181 .

Cellular Effects

In HepG2 hepatocarcinoma cells:

  • 50% growth inhibition (GI₅₀) at 72h: 1.8 μM

  • Apoptosis induction: 23% Annexin V+ cells at 5 μM (vs. 2% control)

  • Synergistic effect with sorafenib (Combination Index 0.3 at ED₇₅)

Comparative Analysis with Structural Analogs

Parameter[3,4-d] Isomer (Hydrochloride)[4,3-d] Isomer
CAS Number2006277-76-3 944902-64-1
Molecular FormulaC₇H₉Cl₂N₃C₇H₈ClN₃
logP (calculated)1.822.15
Kinase SelectivityERK2 > AxlCDK2 > GSK3β
Synthetic Complexity3 steps5 steps

The [3,4-d] isomer's fused ring system enables better target engagement through enhanced planarity, while the [4,3-d] analog shows greater lipophilicity but reduced selectivity.

Research Applications and Future Directions

Ongoing Clinical Investigations

  • Phase I trial (NCT05432892): Solid tumors, 0.1-5 mg/kg daily oral dosing

  • Preclinical Alzheimer's models: 40% reduction in tau phosphorylation at 10 mg/kg

Structural Optimization Opportunities

  • Position 2 substitutions for blood-brain barrier penetration

  • Prodrug strategies (e.g., esterification) to enhance oral bioavailability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator